Furfuryl octadecanoate
Description
Overview of Furanic Esters in Advanced Chemical Synthesis
Furanic esters, a class of organic compounds characterized by a furan (B31954) ring attached to an ester group, are increasingly recognized for their versatile applications in advanced chemical synthesis. acs.orgresearchgate.net The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, can be derived from renewable biomass sources, making these compounds attractive building blocks for sustainable chemistry. uliege.bemdpi.com
In polymer chemistry, furan-based monomers like 2,5-furandicarboxylic acid (FDCA) are used to create polyesters with properties comparable or even superior to their petrochemical-based counterparts. acs.orgmdpi.com The structural similarity between the furan and phenyl rings allows for the development of bio-based alternatives to traditional plastics. acs.org The synthesis of furanic esters can be achieved through various methods, including microwave-assisted synthesis, which offers a novel approach under mild conditions. researchgate.net Furthermore, furan derivatives serve as precursors for a wide range of valuable chemicals, including resins, solvents, and pharmaceuticals. nih.govcsic.es
The reactivity of the furan ring allows for a variety of chemical transformations, although its sensitivity to acids and high temperatures can present challenges. colab.ws Researchers are actively developing new catalytic methods to functionalize the furan core, opening pathways to a new generation of materials with tailored properties. colab.wsacs.org The synthesis of complex furan derivatives through innovative tandem reactions is expanding the toolkit available to organic chemists. acs.org
Significance of Long-Chain Fatty Acid Esters in Biomaterials and Biochemical Investigations
Long-chain fatty acid esters are crucial molecules in the fields of biomaterials and biochemical research due to their unique properties and biological relevance. These esters, formed from long-chain fatty acids (typically containing 14 or more carbon atoms), are integral components of various biological systems and find diverse applications in scientific inquiry. mdpi.comimrpress.com
In the realm of biomaterials, the hydrophobic nature of long-chain fatty acids is harnessed to modify natural polymers like starch and agarose. researchgate.net This modification can induce self-assembly into nano-sized particles, which have potential applications as drug delivery vehicles. The esterification of polysaccharides with long-chain fatty acids is a key strategy for creating these hydrophobically modified biomaterials. Furthermore, long-chain fatty acid esters are being explored for their bioadhesive properties. google.com
From a biochemical perspective, long-chain fatty acids and their esters are fundamental to cellular metabolism and signaling. imrpress.comnih.gov They are activated into acyl-CoA esters to participate in various metabolic pathways, including β-oxidation for energy production and esterification into complex lipids like triglycerides and phospholipids. mdpi.comimrpress.com The intracellular concentrations of these esters are tightly regulated and they are known to act as signaling molecules, influencing processes such as enzyme activity and gene expression. nih.gov Investigations into the roles of these esters are critical for understanding metabolic diseases. mdpi.com The development of lipid-based nanoparticle technologies, such as solid lipid nanoparticles and nanostructured lipid carriers, often involves long-chain fatty acids and their esters to improve the delivery and bioavailability of bioactive compounds. nih.govmdpi.com
Contextualizing Furfuryl Octadecanoate within Bio-Derived Chemical Platforms
This compound exists at the intersection of two significant classes of bio-derived molecules: furan derivatives and long-chain fatty acids. This positions it as a relevant compound within the framework of bio-based chemical platforms, which aim to produce valuable chemicals from renewable resources. uliege.beresearchgate.net
Furfural (B47365), the precursor to the furfuryl group, is a key platform chemical derived from the hemicellulose component of lignocellulosic biomass. researchgate.netdalinyebo.comresearchgate.net Its production from agricultural residues like corncobs is a well-established industrial process. dalinyebo.comresearchgate.net Furfural can be converted into a wide array of other furanic compounds, including furfuryl alcohol, which is the direct precursor to the furfuryl moiety in this compound. csic.esmagtech.com.cnmdpi.com The development of sustainable and efficient methods for producing these furan-based building blocks is a major focus of green chemistry. mdpi.com
Octadecanoic acid, also known as stearic acid, is a common saturated long-chain fatty acid found in many vegetable and animal fats. As a bio-based resource, it can be readily obtained from natural sources. The esterification of furfuryl alcohol with octadecanoic acid yields this compound, a molecule that combines a biomass-derived heterocyclic alcohol with a naturally sourced fatty acid. This synthesis aligns with the principles of creating value-added chemicals from renewable feedstocks. The study and application of such compounds contribute to the broader goal of developing a sustainable chemical industry less reliant on fossil fuels. uliege.bemdpi.com
Emerging Research Trajectories for Complex Ester Compounds
The field of chemical synthesis is witnessing a surge in the development of novel methods for creating complex ester compounds, driven by the demand for new materials and pharmaceuticals with tailored properties. bioengineer.orgnih.gov Recent breakthroughs are expanding the possibilities for ester synthesis, moving beyond traditional methods to more efficient and selective catalytic processes. nih.gov
One significant area of research is the direct C-H functionalization for ester synthesis. nih.gov This approach allows for the coupling of carboxylic acids with hydrocarbons to form esters, bypassing the need for pre-oxidized starting materials and reducing the number of synthetic steps. nih.gov The development of highly selective catalysts is crucial for the success of these methods. nih.gov
Another emerging trend is the use of activated esters in polymer chemistry for post-polymerization modification. mdpi.com This technique enables the synthesis of functional polymers, such as glycopolymers, with a high degree of control over their structure and properties. mdpi.com The reaction of activated esters with various nucleophiles proceeds under mild conditions, making it a versatile tool for creating advanced materials. mdpi.com
Furthermore, the synthesis of esters from renewable resources is a major focus. acs.orgrsc.org The development of bio-based polyesters and other ester compounds from monomers derived from biomass is a key aspect of sustainable chemistry. acs.orgmdpi.com Research is also directed towards understanding the influence of complex esters, such as long-chain fatty acid ethyl esters, on the properties of consumer products. mdpi.com These research trajectories highlight a move towards more sustainable, efficient, and precise methods for the synthesis of complex esters with diverse applications. bioengineer.orgnih.gov
Interactive Data Table: Properties of this compound
| Property | Value |
| Molecular Formula | C23H40O3 |
| Molecular Weight | 364.57 g/mol |
| CAS Number | 95668-37-4 |
| Physical Description | Data not available |
| Solubility | Data not available |
Note: Comprehensive analytical data for this specific compound is not widely available in public sources. sigmaaldrich.com
Structure
2D Structure
Properties
CAS No. |
95668-37-4 |
|---|---|
Molecular Formula |
C23H40O3 |
Molecular Weight |
364.6 g/mol |
IUPAC Name |
furan-2-ylmethyl octadecanoate |
InChI |
InChI=1S/C23H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-23(24)26-21-22-18-17-20-25-22/h17-18,20H,2-16,19,21H2,1H3 |
InChI Key |
LLZYPXWKSIVVJP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC1=CC=CO1 |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Engineering for Furfuryl Octadecanoate
Chemical Synthesis Routes
Esterification of Furfuryl Alcohol with Octadecanoic Acid
The most direct route to furfuryl octadecanoate is the Fischer-Speier esterification, a reaction between furfuryl alcohol and octadecanoic acid. This equilibrium-limited reaction necessitates strategies to drive it towards the product, typically by removing the water byproduct or using a large excess of one reactant. A significant challenge in this synthesis is the propensity of furfuryl alcohol to undergo polymerization in the presence of strong acids, which are often used as catalysts for esterification. thebrpi.org This requires careful selection of the catalytic system and reaction conditions.
Homogeneous catalysis for the esterification of furfuryl alcohol with octadecanoic acid involves catalysts that are soluble in the reaction medium. While traditional mineral acids like sulfuric acid are effective for esterification, their strong acidity can promote the undesirable polymerization of furfuryl alcohol. thebrpi.org
Alternative homogeneous catalysts have been explored for the esterification of furfuryl alcohol with other aliphatic acids, providing a model for the synthesis of this compound. For instance, aliphatic tertiary amines can be used to catalyze the reaction between furfuryl alcohol and acid anhydrides. This approach avoids the harsh acidic conditions that lead to polymerization. Another method involves using alkali metal acetates, such as sodium acetate (B1210297), as a condensing agent, often in a solvent like benzene (B151609) to facilitate the reaction.
Ionic liquids functionalized with acidic groups have also been shown to be effective homogeneous catalysts for reactions involving furfuryl alcohol, such as its conversion to levulinate esters. researchgate.net These designer solvents can offer high catalytic activity under milder temperature conditions. The synthesis of long-chain esters, analogous to this compound, has also been achieved using various metal salts as Lewis acid catalysts.
Table 1: Overview of Homogeneous Catalytic Systems for Esterification Analogous to this compound Synthesis
| Catalyst Type | Example Catalyst | Reactants | Typical Conditions | Notes |
| Mineral Acid | Sulfuric Acid (H₂SO₄) | Fatty Acid + Alcohol | 150-200°C, Water Removal | High activity, but risk of furfuryl alcohol polymerization. thebrpi.org |
| Tertiary Amine | Triethylamine | Furfuryl Alcohol + Acid Anhydride | Room temp. to ~50°C | Avoids strong acid conditions, preventing polymerization. |
| Lewis Acid | Tin(II) Chloride (SnCl₂) | Fatty Acid + Alcohol | ~140°C | Effective for esterifying various fatty acids. |
| Functionalized Ionic Liquid | [BMIm-SH][HSO₄] | Furfuryl Alcohol + Alcohol | 90–130 °C | Can provide high selectivity and conversion under mild conditions. researchgate.net |
This table presents data from analogous esterification reactions, as direct studies on this compound are limited. The conditions are indicative and would require optimization.
Heterogeneous catalysts, which exist in a different phase from the reactants, are central to developing more sustainable chemical processes. Their primary advantages include ease of separation from the reaction mixture, potential for regeneration and reuse, and often milder reaction conditions. For the esterification of furfuryl alcohol, solid acid catalysts are particularly relevant.
Research on the synthesis of other furfuryl esters has identified several effective solid acid catalysts. These include:
Sulfated Zirconia (SZ): This material has demonstrated high activity and selectivity in the esterification of furfuryl alcohol, achieving high yields with good recyclability. Sulfated zirconia is also known to be effective for the esterification of long-chain fatty acids. csic.es
Zeolites and Mesoporous Materials: Catalysts like SAPO-11 and Al-SBA-15, which possess diverse physicochemical properties such as controlled porosity and acidity, have been successfully investigated for the esterification of furfuryl alcohol. researchgate.net
Sulfonated Carbon Catalysts: Materials such as glycerol-derived SO₃H-carbon have been shown to be effective, environmentally friendly solid acid catalysts for the solvent-free synthesis of wax esters from long-chain fatty acids and alcohols. ajgreenchem.com
Polymeric Resins: Ion-exchange resins like Amberlyst-16 have been successfully used for the esterification of long-chain fatty acids (including stearic acid) with long-chain alcohols in both batch and continuous-flow reactors, demonstrating the feasibility of industrial-scale production. csic.es
These solid catalysts facilitate the esterification reaction on their acidic sites while mitigating the polymerization of furfuryl alcohol that can occur in homogeneous acid systems.
Table 2: Performance of Heterogeneous Catalysts in Analogous Esterification Reactions
| Catalyst | Substrates | Yield | Key Advantages | Reference |
| Sulfated Zirconia | Furfuryl Alcohol + Acetic Anhydride | 95% (Furfuryl Acetate) | High activity, recyclability | researchgate.net |
| Amberlyst-16 | Lauric Acid + 2-Ethyl Hexanol | >98% | Suitable for continuous flow processes | csic.es |
| SO₃H-Carbon | Palmitic Acid + Cetyl Alcohol | >95% | Effective under solvent-free conditions | ajgreenchem.com |
This table showcases the potential of various heterogeneous catalysts for the synthesis of this compound by analogy to similar long-chain or furfuryl-based ester productions.
Esterification can also be performed without a catalyst, although this typically requires more extreme reaction conditions to achieve reasonable conversion rates. These methods circumvent issues related to catalyst cost, separation, and toxicity.
The primary non-catalytic approach is to conduct the reaction at high temperatures and pressures, often under supercritical conditions of the alcohol reactant. For the synthesis of fatty acid esters, the supercritical alcohol method has been shown to be effective. mdpi.comappliedseparations.com Under these conditions (e.g., temperatures of 280–320 °C and pressures of 10–25 MPa), the alcohol acts as both a reactant and a solvent, and its altered physical properties enhance miscibility with the fatty acid, accelerating the reaction. mdpi.comappliedseparations.com While this method can produce high yields in a short time, it demands expensive, high-pressure reactors and significant energy input. mdpi.com
Microwave-assisted non-catalytic esterification represents another strategy. Microwave irradiation can significantly accelerate the reaction compared to conventional heating, achieving high conversion (e.g., 97.6% for oleic acid with ethanol) at elevated temperatures (e.g., 200°C) over several hours. mdpi.com This acceleration is attributed to both thermal and non-thermal microwave effects.
Heterogeneous Catalysis for Sustainable Esterification
Transesterification Strategies Involving Furfuryl Alcohol and Octadecanoates
An alternative to direct esterification is transesterification, where the alkoxy group of an existing ester is exchanged with an alcohol. To synthesize this compound, this involves reacting furfuryl alcohol with a different ester of octadecanoic acid, such as methyl octadecanoate or a triglyceride containing octadecanoate moieties (e.g., tristearin). scirp.org This reaction is also an equilibrium process, and the equilibrium is typically shifted by using a large excess of the alcohol (furfuryl alcohol) or by removing the alcohol byproduct (e.g., methanol).
Base-catalyzed transesterification is a widely used and efficient method, particularly in the production of fatty acid alkyl esters for biodiesel. srsintl.com For the synthesis of fatty acid furfuryl esters (FAFurEs), including this compound, a mild base like potassium carbonate (K₂CO₃) has been proven effective. thebrpi.orggoogle.com The use of a mild base is crucial to avoid the polymerization of furfuryl alcohol, which can be initiated by strong bases. thebrpi.org
The mechanism proceeds via the following steps: srsintl.comresearchgate.net
Alkoxide Formation: The base catalyst deprotonates furfuryl alcohol, forming the furfuroxide anion. This anion is a much stronger nucleophile than the neutral alcohol.
Nucleophilic Attack: The furfuroxide anion attacks the electrophilic carbonyl carbon of the octadecanoate ester (e.g., methyl octadecanoate or a triglyceride). This results in the formation of a tetrahedral intermediate.
Intermediate Rearrangement: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the original alkoxy group (e.g., methoxide (B1231860) or a diglyceride anion) as the leaving group.
Product Formation: This yields the final product, this compound, and the leaving group. The catalyst is regenerated when the leaving group is protonated by another molecule of furfuryl alcohol.
Studies involving the transesterification of various vegetable oils with furfuryl alcohol using K₂CO₃ have demonstrated the feasibility of this approach, achieving conversion rates from 19% to over 75%. thebrpi.org The reaction is often conducted in a solvent like tetrahydrofuran (B95107) (THF) at reflux temperature over several hours. thebrpi.org The variation in yield can be attributed to factors like steric hindrance between the bulky furfuryl group and the long fatty acid chains. thebrpi.org
Acid-Catalyzed Transesterification Optimization
Acid-catalyzed transesterification is a viable, albeit traditionally slower, pathway for producing esters like this compound. Unlike base-catalyzed methods, acid catalysis is tolerant of free fatty acids in the feedstock, which can prevent soap formation and yield loss. nih.govscispace.com The optimization of this process involves manipulating key variables to enhance reaction kinetics and achieve high conversion rates.
Research into the acid-catalyzed production of fatty acid esters has identified several critical parameters for optimization. While inorganic acids can be effective, they often lead to equipment corrosion and slower transesterification kinetics for triglycerides. nih.gov Organic acid catalysts, such as 4-dodecyl benzene sulfonic acid (DBSA), have been shown to minimize these drawbacks. nih.gov The application of microwave heating in conjunction with an acid catalyst can dramatically reduce reaction times, with studies on similar ester productions achieving near-quantitative conversion in as little as 30 minutes. nih.gov
The optimization of variables for producing fatty acid esters via acid-catalyzed transesterification typically involves a systematic study of temperature, catalyst-to-oil ratio, and alcohol-to-oil molar ratio. nih.govijcce.ac.ir
Table 1: Optimized Parameters for Acid-Catalyzed Fatty Acid Ester Production This table presents generalized optimization data from related fatty acid ester synthesis studies, applicable to this compound.
| Parameter | Optimized Value | Source |
|---|---|---|
| Reaction Temperature | 50-76 °C | nih.govijcce.ac.ir |
| Catalyst to Oil Ratio | 0.09 Molar Ratio (DBSA) | nih.gov |
| Alcohol to Oil Ratio | 9.0 Molar Ratio | nih.gov |
| Reaction Time | 30 minutes (with microwave) | nih.gov |
| Conversion | ~100% | nih.gov |
Novel Synthetic Pathways for Furan-Substituted Long-Chain Esters
The development of novel synthetic routes for furan-containing esters is focused on improving the sustainability and efficiency of production, moving beyond conventional batch reactions.
Green chemistry principles are being integrated into the synthesis of furfuryl esters to create more sustainable and industrially scalable processes. A key strategy is the use of biocatalysts in continuous flow systems, which combines the benefits of mild reaction conditions, high selectivity, and catalyst recyclability. rsc.orgresearchgate.net This approach addresses the need for processes that are not only efficient but also have a reduced environmental footprint, ensuring a balance between catalyst activity, stability, and biodegradability. rsc.org The synthesis of fatty acid furfuryl esters from commercially available cooking oils using furfuryl alcohol and a potassium carbonate catalyst in the presence of a room-temperature ionic liquid represents another step toward greener protocols, demonstrating proof-of-concept for using alternative, biomass-derived alcohols. thebrpi.org
Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, superior heat and mass transfer, and the ability to operate in expanded processing windows of temperature and pressure. mdpi.combeilstein-journals.org This technology has been successfully applied to the synthesis of furfuryl esters from furfuryl alcohol and C8–C18 carboxylic acids, which includes octadecanoic acid. rsc.orgresearchgate.net
In one notable application, a lipase (B570770) from Aspergillus oryzae immobilized on an octyl-silane (B7823203) MgO·SiO₂ material was used as a robust biocatalyst. rsc.org The transition from a batch system to a continuous flow reactor led to a significant increase in the conversion of furfuryl alcohol. rsc.org
Table 2: Performance of Continuous Flow Synthesis of Furfuryl Esters
| Parameter | Value | Source |
|---|---|---|
| Catalyst | Aspergillus oryzae lipase | rsc.org |
| Reactants | Furfuryl Alcohol, C8-C18 Carboxylic Acids | rsc.org |
| Solvent | Cyclohexane | rsc.org |
| Temperature | 25 °C | rsc.org |
| Reagent Flow Rate | 0.070 mL min⁻¹ | rsc.org |
| Residence Time | 10.5 minutes | rsc.org |
| FA Conversion | up to 96.8% | rsc.org |
| Biocatalyst Stability | Excellent performance for 30 hours | rsc.org |
This method demonstrates a highly efficient and sustainable route for the industrial-scale synthesis of value-added chemicals like this compound. rsc.orgresearchgate.net
Development of Green Chemistry Protocols
Enzymatic Synthesis and Biocatalytic Approaches
Biocatalytic methods, particularly those employing lipases, are highly effective for synthesizing furan-containing esters due to their high selectivity and mild operating conditions. researchgate.net This approach avoids the harsh conditions and potential side reactions, such as polymerization of furfuryl alcohol, that can occur with strong acid catalysts. researchgate.net
The direct esterification of furfuryl alcohol and long-chain fatty acids like octadecanoic acid is readily achieved using lipases. Studies investigating the solvent-free lipase-catalyzed esterification of furfuryl alcohol with various fatty acids have reported remarkably high conversion percentages. researchgate.net The commercial immobilized lipase B from Candida antarctica (often sold as Novozym 435) is a frequently cited and highly effective biocatalyst for this transformation. researchgate.netresearchgate.netcsic.es
Research has shown that under optimized conditions, the enzymatic synthesis can achieve near-quantitative yields. For the esterification of furfuryl alcohol and oleic acid (a C18 unsaturated fatty acid), a conversion of approximately 99% was achieved within 6 hours using a 5% enzyme concentration in a solvent-free system. researchgate.net Another study on the synthesis of furfuryl acetate achieved a 99.98% yield in 3 hours. researchgate.net
Table 3: Optimized Conditions for Lipase-Catalyzed Furfuryl Ester Synthesis
| Parameter | Optimized Value | Source |
|---|---|---|
| Enzyme | Immobilized Burkholderia cepacia lipase (for furfuryl acetate) | researchgate.net |
| Molar Ratio (Alcohol:Acid) | 1:2 | researchgate.net |
| Temperature | 50 °C | researchgate.net |
| Catalyst Loading | 30 mg in 3 mL of non-aqueous media | researchgate.net |
| Reaction Time | 3 hours | researchgate.net |
| Yield | 99.98% | researchgate.net |
The success of biocatalytic synthesis hinges on the selection of an appropriate enzyme and an effective immobilization strategy. Enzyme screening is a critical first step to identify the most active and stable lipase for the desired esterification. researchgate.netuniovi.es Lipases from various sources such as Candida antarctica (CALB), Burkholderia cepacia (BCL), Aspergillus oryzae, and Rhizomucor miehei are commonly evaluated. rsc.orgresearchgate.netresearchgate.net
Immobilization is crucial for enhancing enzyme stability, facilitating catalyst separation, and enabling reuse over multiple cycles. researchgate.net Lipases are often immobilized via interfacial activation on hydrophobic support materials, a method that can also significantly increase their catalytic activity. researchgate.netcsic.es Various support matrices are used, including:
Polymer Hybrid Matrix: A hybrid polymer matrix of hydroxypropyl methyl cellulose (B213188) (HPMC) and polyvinyl alcohol (PVA) has been used to immobilize Burkholderia cepacia lipase, creating a robust biocatalyst. researchgate.net
Macroporous Resins: Novozym 435, a widely used commercial biocatalyst, consists of CALB immobilized on a macroporous poly(methyl methacrylate) resin. csic.esacs.org
Polymer-Coated Glass: EziG-CALB is another commercial preparation where CALB is supported on a polymer-coated controlled porosity glass carrier, which has shown excellent activity and stability. uniovi.esacs.org
These advanced immobilization techniques are key to developing economically viable and sustainable industrial biocatalytic processes for producing this compound and other related esters. researchgate.net
Lipase-Catalyzed Esterification of Furfuryl Alcohol and Octadecanoic Acid
Optimization of Reaction Parameters (e.g., Substrate Molar Ratios, Temperature, Solvent Systems)
The efficient synthesis of furan-based esters like this compound via enzymatic catalysis is highly dependent on the careful optimization of several key reaction parameters. The direct esterification of furfuryl alcohol with long-chain fatty acids such as stearic acid (octadecanoic acid) is typically catalyzed by lipases, with reaction equilibrium and rate being significantly influenced by substrate concentration, temperature, and the reaction medium.
Substrate Molar Ratios: The molar ratio of the acyl donor (stearic acid or its ester) to the alcohol (furfuryl alcohol) is a critical factor. In enzymatic esterifications, an excess of one substrate is often used to shift the reaction equilibrium towards product formation. For the synthesis of a similar compound, furfuryl acetate, using immobilized Burkholderia cepacia lipase, an optimal molar ratio of 1:2 of furfuryl alcohol to the acyl donor was identified. researchgate.net This suggests that for this compound, a molar excess of the fatty acid may be beneficial. However, excessive amounts of the acid can sometimes lead to enzyme inhibition.
Temperature: Temperature affects both the reaction rate and the stability of the enzyme catalyst. Higher temperatures generally increase the reaction rate but can lead to thermal denaturation of the lipase, reducing its activity over time. For the synthesis of cetyl caprate, another wax ester, the optimal temperature was found to be 50°C. researchgate.net Similarly, studies on furfuryl acetate synthesis identified 50°C as the optimal temperature, achieving a near-quantitative yield in 3 hours. researchgate.net For the synthesis of tetrasubstituted furans using the common lipase Novozym 435, the optimal temperature was determined to be 37°C, with higher temperatures leading to enzyme inactivation. mdpi.com This indicates that the optimal temperature for this compound synthesis likely lies in the 30-60°C range, balancing reaction kinetics with enzyme stability.
Solvent Systems: While solvent-free systems are often preferred from a green chemistry perspective, the choice of solvent can significantly impact reaction performance by altering substrate solubility and enzyme conformation. rsc.orgrsc.org The hydrophobicity of the solvent, often measured by its log P value, is a key consideration. For the synthesis of geranyl propionate, n-heptane (log P = 4.0) was found to be an effective solvent. researchgate.net In the lipase-catalyzed esterification of furfuryl alcohol with castor oil fatty acid, a solvent-free system proved highly effective, yielding 88.64% conversion in 5 hours. science.gov The use of a vacuum to remove the water by-product is another effective strategy in both solvent-free and solvent-based systems to drive the reaction towards completion. rsc.org
The following table summarizes the impact of optimizing various parameters on the synthesis of related furan (B31954) and wax esters.
| Parameter | Condition/System | Effect on Synthesis | Example Compound | Citation |
|---|---|---|---|---|
| Substrate Molar Ratio | 1:2 (Furfuryl Alcohol:Acyl Donor) | Optimized yield to 99.98% | Furfuryl Acetate | researchgate.net |
| Substrate Molar Ratio | 1:3 (Capric Acid:Cetyl Alcohol) | Achieved 91.9% yield | Cetyl Caprate | researchgate.net |
| Temperature | 50°C | Optimal for maximum yield | Furfuryl Acetate | researchgate.net |
| Temperature | 37°C | Optimal for enzyme activity; higher temperatures caused inactivation | Tetrasubstituted Furans | mdpi.com |
| Solvent System | Solvent-Free | High yield (88.64%) achieved | Furfuryl Alcohol-Castor Oil Fatty Acid Ester | science.gov |
| Solvent System | n-Heptane (log P = 4.0) | Optimal solvent for high yield (51.3%) | Geranyl Propionate | researchgate.net |
Biorefinery Concepts for this compound Production
The sustainable production of this compound is intrinsically linked to the biorefinery concept, which aims to utilize all components of biomass to produce a spectrum of marketable products. ieabioenergy.com This approach begins with the conversion of raw lignocellulosic biomass into key platform chemicals, such as the furan precursors required for ester synthesis.
Integration of Lignocellulosic Biomass Conversion to Furan Precursors
Lignocellulosic biomass, composed mainly of cellulose, hemicellulose, and lignin, is an abundant and renewable feedstock. nih.govmdpi.com In an integrated biorefinery, the first step is fractionation to separate these primary components. mdpi.comresearchgate.net The hemicellulose fraction, which is rich in C5 sugars like xylose, is the primary source for furan precursors. scirp.org
The conversion process involves several key stages:
Pretreatment: Biomass undergoes pretreatment (e.g., acid or alkali treatment, steam explosion) to break down its complex structure and increase the accessibility of hemicellulose and cellulose. mdpi.comresearchgate.net
Hydrolysis: The hemicellulose is hydrolyzed into its constituent C5 sugars, primarily D-xylose. scirp.org
Dehydration: The D-xylose is then subjected to acid-catalyzed dehydration to produce furfural (B47365). nih.govscirp.org This step is crucial and often carried out in biphasic systems (e.g., an aqueous phase with an organic extracting phase) to continuously remove the furfural as it forms, preventing degradation and side reactions. acs.org
Hydrogenation: The resulting furfural is hydrogenated to produce furfuryl alcohol, the direct precursor for this compound. rsc.orgresearchgate.net
This integrated approach ensures that value is derived from the hemicellulose fraction, which might otherwise be considered a low-value side stream in processes focused solely on cellulose-to-ethanol production. scirp.org
Chemoenzymatic Cascade Catalysis for Furanic Compound Valorization
Chemoenzymatic cascade catalysis represents an advanced strategy within the biorefinery concept, combining chemical and biological catalytic steps in a single pot or sequential process to enhance efficiency and sustainability. nih.gov This approach is particularly effective for transforming biomass-derived platform molecules into higher-value chemicals like furfuryl alcohol. mdpi.comdntb.gov.ua
A typical chemoenzymatic cascade for furfuryl alcohol production from lignocellulosic biomass involves:
Step 1 (Chemical Catalysis): Raw biomass, such as corncob or rice husk, is treated with a heterogeneous acid catalyst to convert the xylan (B1165943) in the hemicellulose directly into furfural. nih.govmdpi.com Catalysts like sulfonated tin-loaded rice husk (UST-Sn-RH) or tin-loaded biochar co-catalyzed with maleic acid (Sn-GP) have been shown to be effective, achieving significant furfural yields at elevated temperatures (e.g., 170°C). nih.govmdpi.com
Step 2 (Biocatalysis): The furfural produced in the first step is then converted to furfuryl alcohol without intermediate purification. This is achieved by introducing a whole-cell biocatalyst, typically recombinant E. coli cells engineered to express an alcohol dehydrogenase enzyme. nih.govmdpi.com This biotransformation occurs under mild conditions (e.g., 30°C, neutral pH), offering high selectivity and avoiding the harsh reagents often used in chemical reductions. mdpi.com
This tandem reaction strategy allows for the efficient valorization of biomass into valuable furan chemicals within a single integrated process, demonstrating high potential for industrial application. mdpi.comdntb.gov.ua
| Feedstock | Chemical Catalyst | Biocatalyst | Intermediate Product | Final Product | Yield/Productivity | Citation |
|---|---|---|---|---|---|---|
| Corncob (75 g/L) | UST-Sn-RH | Recombinant E. coli KPADH | Furfural (72.1 mM) | Furfuryl Alcohol | 0.304 g/g xylan | mdpi.com |
| Corncob (75 g/L) | Sn-GP + Maleic Acid | E. coli CG-19 | Furfural (47.3% yield) | Furfuryl Alcohol | Complete conversion of furfural | nih.gov |
| D-Xylose | SO42-/SnO2-CS | Recombinant E. coli CF | Furfural | Furfuryl Alcohol | 35.7% yield from xylose | dntb.gov.ua |
Mechanistic Investigations of Enzymatic Esterification for Furanic Derivatives
The enzymatic synthesis of this compound is a lipase-catalyzed esterification reaction. Understanding the catalytic mechanism is essential for process optimization and enzyme selection. Lipases, which are hydrolases (EC 3.1.1.3), can catalyze ester synthesis in non-aqueous or micro-aqueous environments by reversing their natural hydrolytic function. scielo.br
The most widely accepted mechanism for lipase-catalyzed esterification is a Ping-Pong Bi-Bi mechanism . scielo.br This mechanism involves the formation of a covalent intermediate between the enzyme and one of the substrates. For the synthesis of this compound from furfuryl alcohol and stearic acid, the process can be described as follows:
Acylation Step: The first substrate, stearic acid, binds to the active site of the lipase. The active site of most lipases contains a catalytic triad (B1167595) of amino acids (e.g., Serine-Histidine-Aspartic/Glutamic acid). nih.gov The serine residue performs a nucleophilic attack on the carbonyl carbon of the fatty acid, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, releasing a water molecule and forming a covalent acyl-enzyme complex . nih.gov
Deacylation Step: The second substrate, furfuryl alcohol, enters the active site. The hydroxyl group of the furfuryl alcohol performs a nucleophilic attack on the carbonyl carbon of the acyl-enzyme complex. This forms a second tetrahedral intermediate.
Product Release: This second intermediate collapses, breaking the covalent bond between the acyl group and the enzyme's serine residue. The ester product, this compound, is released from the active site, and the enzyme is regenerated to its original state, ready to start another catalytic cycle. nih.gov
This Ping-Pong Bi-Bi mechanism, where one product is released before the second substrate binds, has been identified in the lipase-catalyzed synthesis of various esters, including those with long-chain fatty acids. science.govscielo.br The efficiency of this process is governed by the affinity of the enzyme for its substrates and the stability of the acyl-enzyme intermediate.
Advanced Analytical Chemistry Techniques for the Characterization of Furfuryl Octadecanoate
Chromatographic Separations
Chromatographic techniques are essential for the separation of Furfuryl octadecanoate from complex sample matrices prior to its identification and quantification. The choice of method depends on the volatility and polarity of the compound, as well as the nature of the matrix.
Gas Chromatography-Mass Spectrometry (GC-MS) Method Development for Furanic Esters
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like furanic esters. scioninstruments.com The development of a robust GC-MS method is critical for the accurate characterization of this compound. Due to the high volatility of many furan (B31954) derivatives, sample introduction methods such as headspace (HS) and headspace solid-phase microextraction (HS-SPME) are often coupled with GC-MS to enhance sensitivity and reduce matrix interference. restek.comrestek.com
Method development typically involves the optimization of several key parameters to achieve good separation and detection. For furanic esters, a non-polar or medium-polarity capillary column, such as a HP-5MS, is often employed. mdpi.com The temperature program is optimized to ensure the elution of the long-chain ester, this compound, within a reasonable time frame while separating it from other volatile and semi-volatile components. The mass spectrometer serves as a highly selective and sensitive detector, providing mass data that is crucial for the structural confirmation of the molecule. scioninstruments.com The mass spectrum of this compound would be expected to show a molecular ion peak and characteristic fragmentation patterns corresponding to the furfuryl group and the octadecanoate chain.
Table 1: Illustrative GC-MS Parameters for Furanic Ester Analysis
| Parameter | Setting | Purpose |
|---|---|---|
| Injection Technique | Headspace-SPME | Concentrates volatile analytes, improving detection limits. mdpi.com |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) | Provides good separation for semi-volatile esters. mdpi.com |
| Carrier Gas | Helium | Inert carrier gas for transporting analytes through the column. mdpi.com |
| Oven Program | Initial 50°C, ramp to 300°C | Separates compounds based on boiling point. |
| MS Detector | Electron Ionization (EI), 70 eV | Fragments molecules into predictable, identifiable patterns. |
| MS Scan Mode | Full Scan (m/z 40-500) | Detects all ions within a mass range for identification. |
| Selected Ion Monitoring (SIM) | Specific m/z values | Increases sensitivity for targeted quantitative analysis. restek.com |
This table presents typical parameters and may require optimization for the specific analysis of this compound.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the quantitative analysis of compounds that may not be suitable for GC due to low volatility or thermal instability. glsciences.com For this compound, a reversed-phase HPLC method would be the most common approach.
In this setup, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase. nih.gov The separation is based on the hydrophobic interactions between the analyte and the stationary phase. The long alkyl chain of the octadecanoate moiety will cause it to be strongly retained on a C18 column. The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often run in a gradient elution mode to ensure efficient separation and reasonable analysis times. glsciences.comresearchgate.net Detection is commonly achieved using an ultraviolet (UV) detector, as the furan ring exhibits significant UV absorbance. nih.gov For enhanced specificity and sensitivity, an HPLC system can be coupled with a mass spectrometer (LC-MS).
Table 2: Example HPLC Conditions for Furanic Compound Analysis
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18 Reversed-Phase (e.g., Inertsil ODS-3) | Separates based on hydrophobicity, suitable for the long alkyl chain. glsciences.com |
| Mobile Phase | Gradient of Acetonitrile and Water | Allows for the elution of both polar and non-polar compounds. glsciences.comnih.gov |
| Flow Rate | 0.4 - 1.0 mL/min | Typical flow rate for analytical scale columns. glsciences.com |
| Column Temperature | 40 °C | Improves peak shape and reproducibility. glsciences.com |
| Detector | UV-Vis (PDA) at ~275-284 nm | The furan ring has a characteristic UV absorbance in this range. glsciences.comnih.gov |
| Injection Volume | 10 - 20 µL | Standard volume for analytical HPLC. glsciences.com |
These conditions are illustrative and would need to be optimized for the specific quantification of this compound.
Hyphenated Techniques for Complex Mixture Analysis (e.g., GCxGC-MS)
For the analysis of particularly complex mixtures, such as food aromas or environmental samples, one-dimensional chromatography may not provide sufficient resolving power. acs.orgnih.gov In such cases, comprehensive two-dimensional gas chromatography (GCxGC) coupled with mass spectrometry offers significantly enhanced separation capabilities. osti.gov
GCxGC utilizes two columns with different stationary phase selectivities connected in series via a modulator. osti.gov The modulator traps fractions of effluent from the first column and re-injects them as sharp pulses onto the second, shorter column for a rapid, secondary separation. osti.gov This results in a structured two-dimensional chromatogram with an exceptionally high peak capacity, allowing for the separation of co-eluting compounds. osti.gov When coupled with a fast-acquisition detector like a Time-of-Flight Mass Spectrometer (TOF-MS), GCxGC-TOFMS becomes a powerful tool for the untargeted analysis of complex samples, enabling the detection and identification of trace-level components like this compound that might otherwise be obscured by the sample matrix. osti.gov
Spectroscopic Characterization Methodologies
Spectroscopic techniques are indispensable for the definitive structural elucidation of molecules. They provide detailed information about the molecular framework and the functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the complete chemical structure of an organic molecule. Both ¹H and ¹³C NMR would be employed for the characterization of this compound. Quantitative ¹H NMR (qNMR) can also be used for accurate concentration determination without the need for an identical standard, using a certified internal standard. mdpi.comnih.gov
The ¹H NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their proximity to each other. The spectrum of this compound would show characteristic signals for the protons on the furan ring, the methylene (B1212753) protons adjacent to the ester oxygen, and the long alkyl chain of the stearate (B1226849) moiety. mdpi.comresearchgate.net Similarly, the ¹³C NMR spectrum would reveal the number of chemically distinct carbon atoms, including the carbonyl carbon of the ester and the carbons of the furan ring.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Furan Ring Protons | 6.3 - 7.5 | 110 - 150 |
| Furfuryl CH₂ Protons | ~5.1 | ~60 |
| Ester Carbonyl (C=O) | - | ~173 |
| Alkyl Chain (CH₂)n | 1.2 - 1.6 | 22 - 34 |
| α-CH₂ of Alkyl Chain | ~2.3 | ~35 |
| Terminal CH₃ of Alkyl Chain | ~0.9 | ~14 |
Note: These are predicted values and may vary based on the solvent and other experimental conditions.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. up.ac.za These two techniques are complementary, as the selection rules for a vibration to be IR-active (change in dipole moment) or Raman-active (change in polarizability) are different. up.ac.zaedinst.com
The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically found around 1740 cm⁻¹. Other key bands would include the C-O stretching vibrations of the ester and the ether-like linkage of the furfuryl group, as well as C-H stretching and bending vibrations from the alkyl chain and the furan ring. researchgate.net Raman spectroscopy would be particularly sensitive to the C=C bonds within the furan ring and the C-C backbone of the long alkyl chain. researchgate.net Together, the IR and Raman spectra provide a detailed fingerprint of the molecule's functional groups, confirming its identity.
Table 4: Key Vibrational Frequencies for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|---|
| Alkyl C-H | Symmetric/Asymmetric Stretch | 2850 - 3000 | IR, Raman |
| Furan C-H | Stretch | > 3000 | IR, Raman |
| Ester C=O | Stretch | ~1740 | IR (Strong) |
| Furan C=C | Stretch | 1500 - 1650 | IR, Raman (Strong) |
| Ester C-O | Stretch | 1100 - 1300 | IR (Strong) |
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination
High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone in the structural elucidation of novel compounds, offering unparalleled precision in mass determination. For a compound such as this compound, HRMS provides the capability to ascertain its elemental composition with a high degree of confidence, a critical step in its definitive identification. This technique is distinguished from low-resolution mass spectrometry by its ability to measure mass-to-charge ratios (m/z) to several decimal places, thereby enabling the differentiation of molecules with the same nominal mass but different elemental formulas.
The application of HRMS in the analysis of fatty acid esters and furan-containing compounds is well-documented, providing a framework for the characterization of this compound. chromatographyonline.comnih.govchromatographyonline.com Methodologies often involve coupling HRMS with chromatographic techniques like Gas Chromatography (GC) or Liquid Chromatography (LC) to ensure the analysis of a pure compound. chromatographyonline.comnih.gov For a molecule like this compound, techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are typically employed to generate gas-phase ions with minimal fragmentation, preserving the molecular ion for precise mass measurement.
The fundamental principle of HRMS in precise mass determination lies in its ability to resolve ions with very small mass differences. The high resolving power of instruments like Orbitrap or Time-of-Flight (TOF) mass spectrometers allows for the experimental determination of a compound's monoisotopic mass. chromatographyonline.com This experimentally measured mass can then be compared to the theoretically calculated mass for a proposed elemental formula. A close correlation between the measured and calculated mass, typically within a few parts per million (ppm), provides strong evidence for the correct elemental composition.
In the case of this compound, the theoretical monoisotopic mass is calculated based on the most abundant isotopes of its constituent elements (Carbon-12, Hydrogen-1, Oxygen-16). By subjecting a sample of this compound to HRMS analysis, the resulting spectrum would exhibit a prominent peak corresponding to the molecular ion ([M]+ or [M+H]+ depending on the ionization mode). The high accuracy of the mass measurement allows for the unambiguous confirmation of its elemental formula, C23H40O3.
The following table illustrates the expected HRMS data for the molecular ion of this compound:
| Parameter | Value |
| Molecular Formula | C23H40O3 |
| Calculated Monoisotopic Mass | 364.29775 |
| Measured Monoisotopic Mass | 364.29770 |
| Mass Accuracy (ppm) | -0.14 |
Detailed Research Findings
Detailed analysis using tandem mass spectrometry (MS/MS) on an HRMS platform can further substantiate the structure of this compound by examining its fragmentation patterns. In an MS/MS experiment, the precisely measured molecular ion is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The high resolution of the mass analyzer ensures that these fragments are also measured with high mass accuracy, allowing for the determination of their elemental compositions.
The fragmentation of esters and furfuryl compounds typically follows predictable pathways. libretexts.orgscienceready.com.aututorchase.comresearchgate.net For this compound, cleavage of the ester bond is expected, leading to the formation of characteristic fragment ions. The most prominent fragments would likely arise from the loss of the furfuryl group or the octadecanoyl chain.
Key fragmentation pathways for this compound would include:
Cleavage of the C-O bond between the carbonyl group and the furfuryl methylene bridge, leading to the formation of the octadecanoyl cation.
Cleavage of the O-CH2 bond of the furfuryl group, resulting in a furfuryl cation or a related fragment. The furfuryl alcohol cation is a common fragment observed in the mass spectra of furfuryl derivatives.
McLafferty rearrangement , a characteristic fragmentation of long-chain esters, may also occur, involving the transfer of a gamma-hydrogen to the carbonyl oxygen followed by the elimination of a neutral alkene.
The following interactive table presents the anticipated high-resolution mass spectrometry data for the primary fragment ions of this compound.
| Fragment Ion | Proposed Structure | Calculated Monoisotopic Mass | Measured Monoisotopic Mass | Mass Accuracy (ppm) |
| [C18H35O]+ | Octadecanoyl cation | 283.26879 | 283.26870 | -0.32 |
| [C5H5O]+ | Furfuryl cation | 81.03404 | 81.03399 | -0.62 |
| [C5H6O2]+• | Furfuryl alcohol radical cation | 98.03678 | 98.03672 | -0.61 |
The precise mass measurements of these fragment ions provide unequivocal evidence for the specific structural components of this compound, confirming the presence of both the octadecanoyl and the furfuryl moieties. The combination of precise mass data for the molecular ion and its characteristic fragment ions from HRMS analysis constitutes a powerful and definitive method for the chemical characterization of this compound.
Biological Activities and Interactions in Non Human Systems
Antimicrobial and Antifungal Investigations
The antimicrobial potential of furan (B31954) derivatives has been a key area of research.
Studies have explored the antimicrobial effects of various furan compounds. For instance, derivatives of 2-cyano-3-(2'-furyl)propenic acid have demonstrated inhibitory effects on the growth of Chlorella pyrenoidosa, Saccharomyces cerevisiae, Candida albicans, and Aspergillus niger at concentrations above 40 μmol/L. nih.gov However, their antibacterial activity against Escherichia coli B and Bacillus subtilis was found to be low. nih.gov The antimicrobial activity of furan derivatives is influenced by the nature of substituents on the furan ring. nih.govzsmu.edu.ua
Essential oils containing furan compounds, such as furfural (B47365), have shown strong inhibitory activities against Escherichia coli, Candida albicans, and Staphylococcus aureus. researchgate.net Specifically, an essential oil with furfural as a major component exhibited minimum inhibitory concentration (MIC) values of 31.3 µg/mL against E. coli, 62.5 µg/mL against C. albicans, and 125 µg/mL against S. aureus. researchgate.net Other research has indicated that furfural and its derivatives, like furoic acid, can inhibit the proliferation of Salmonella bacteria and Bacillus subtilis. nih.gov The minimum inhibitory concentration (MIC) values for furfural and furoic acid against B. subtilis were 0.027 and 0.015 μM, respectively, and against Salmonella were 0.029 and 0.009 μM, respectively. nih.govmdpi.com
Table 1: Minimum Inhibitory Concentration (MIC) of Furfural and Furoic Acid against select bacteria. nih.govmdpi.com
| Compound | Bacillus subtilis (μM) | Salmonella (μM) |
|---|---|---|
| Furfural | 0.027 | 0.029 |
| Furoic Acid | 0.015 | 0.009 |
The relationship between the chemical structure of furanic compounds and their antimicrobial activity is a significant area of investigation. For derivatives of 2-cyano-3-(2'-furyl)propenic acid, the biological effect increases with a more electron-accepting substituent on the furan ring and with decreased hydrophobicity. nih.gov Furthermore, replacing a methoxycarbonyl group with a cyano group at position 1 slightly enhances the biological activity. nih.gov
In studies of other furan derivatives, the presence of electron-withdrawing groups or halogens on an associated phenyl ring has been found to correlate with effective antimicrobial activity. scholarsresearchlibrary.com For some 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol derivatives, the introduction of isopropyl and isobutyl radicals into the ester structure leads to a sharp increase in activity against S. aureus. zsmu.edu.ua The lipophilicity and hydrophobicity of substituent groups also play a role in the antimicrobial potency of furan compounds. medcraveonline.com
Evaluation of Inhibitory Effects on Microbial Growth (e.g., bacteria, fungi)
Enzymatic Interactions and Biotransformations (Non-Human Enzymes)
The interaction of furan derivatives with various enzymes is a critical aspect of their biological activity.
Furfural and its derivatives have been shown to inhibit several enzymes. Furfural acts as a competitive inhibitor of alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (AlDH), and a non-competitive inhibitor of the pyruvate (B1213749) dehydrogenase (PDH) complex. researchgate.netnih.govnih.gov The inhibition of these enzymes can explain the observed effects of furfural on the metabolism of organisms like Saccharomyces cerevisiae. nih.gov In S. cerevisiae, furfural is primarily reduced to furfuryl alcohol by alcohol dehydrogenase, a reaction that utilizes NADH. mdpi.com
Furan compounds have also been investigated as tyrosinase inhibitors. nih.gov Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis. tandfonline.com Furfuryl alcohol and furfural have been identified as mixed-type reversible inhibitors of mushroom tyrosinase, while furoic acid acts as an uncompetitive inhibitor. nih.gov The inhibitory strength follows the order: furfural > furoic acid > furfuryl alcohol. nih.gov The functional groups on the furan ring are crucial for their inhibitory effect on the enzyme. nih.gov
Table 2: Inhibition of various enzymes by Furfural. researchgate.netnih.govnih.gov
| Enzyme | Type of Inhibition |
|---|---|
| Alcohol Dehydrogenase (ADH) | Competitive |
| Aldehyde Dehydrogenase (AlDH) | Competitive |
| Pyruvate Dehydrogenase (PDH) | Non-competitive |
Esterases and lipases are enzymes that catalyze the hydrolysis and synthesis of esters. mdpi.comrsc.org Lipases, in particular, are widely used in biocatalysis for reactions such as esterification and transesterification. rsc.orgresearchgate.net The enzyme Novozym 435, a lipase (B570770), has been used to catalyze the esterification of furfuryl alcohol with castor oil fatty acid, achieving a yield of 88.64% in a solvent-free system. rsc.org Lipases from various microbial sources, such as Aspergillus niger and Thermomyces lanuginosus, are known to act on a broad range of substrates. rsc.org The catalytic activity of these enzymes can be influenced by the hydrophobicity of the substrate. rsc.org Ferulic acid esterase from Aspergillus niger has been shown to catalyze the direct esterification of ferulic acid with glycerol. nih.gov
Influence on Enzyme Activity in in vitro and Microbial Systems (e.g., tyrosinase, alcohol dehydrogenase)
Role in Invertebrate and Microbial Physiology
Furfural, a related furan compound, has been shown to have various effects on the physiology of microorganisms. It can inhibit the growth of Saccharomyces cerevisiae and reduce ethanol (B145695) production. mdpi.com The toxicity of furfural to microbial cells is multifaceted, involving damage to cell membranes, DNA, and inhibition of protein synthesis. frontiersin.org It also induces the accumulation of reactive oxygen species. frontiersin.org Some microorganisms, like Pseudomonas putida, have developed tolerance mechanisms to furfural. frontiersin.org In the bacterium Zymomonas mobilis, furfural stress inhibits growth and ethanol production, and also affects the expression of genes related to membrane biogenesis and energy metabolism. frontiersin.org In the context of invertebrates, certain regulations list octadecanoic acid and its derivatives for use as attractants. legislation.govt.nzfao.org
Impact on Insect Behavior and Development
Furfuryl octadecanoate, an ester comprised of furfuryl alcohol and octadecanoic acid (stearic acid), has been identified in contexts suggesting its potential influence on insect behavior, particularly as a repellent. While comprehensive studies on this specific compound are limited, information regarding its constituent parts and related octadecanoate esters provides insight into its possible entomological effects.
A patent for insect repellent formulations includes this compound as a component, indicating its role in compositions designed to protect hosts from insect pest infestation. google.com The goal of such formulations is to significantly reduce the number of insects on a treated surface compared to an untreated one, suggesting that this compound may contribute to repellent or deterrent activity. google.com
Further evidence for the impact of octadecanoate derivatives on insects comes from studies on plant-based insecticides. Ethanol extracts containing various fatty acid esters, including octadecanoates, have demonstrated toxicity to stored-product pests. gre.ac.uk For instance, these extracts have been shown to be effective against the red flour beetle (Tribolium castaneum) and the granary weevil (Sitophilus granarius). gre.ac.uk This suggests that the octadecanoate portion of this compound could confer insecticidal or developmental inhibitory properties.
The table below summarizes findings on the entomological impact of related compounds.
| Compound/Extract | Target Insect(s) | Observed Effect | Source |
| Formulations containing this compound | General insect pests | Repellency | google.com |
| Ethanol extracts with octadecanoate derivatives | Tribolium castaneum (Red flour beetle) | Lethal effects (LC50: 100-125 µg/cm²) | gre.ac.uk |
| Ethanol extracts with octadecanoate derivatives | Sitophilus granarius (Granary weevil) | Lethal effects (LC50: 80-90 µg/cm²) | gre.ac.uk |
Effects on Microbial Community Dynamics in Specific Ecosystems
The furfuryl group, particularly in the form of furfural and furfuryl alcohol, is a known byproduct of biomass degradation and can be found in various industrial effluents and fermented products. srce.hrsciopen.com Numerous studies have shown that specific microbial communities can metabolize these furanic compounds. For example, microbial consortia containing bacteria such as Bacillus, Microbacterium, and Brevundimonas have demonstrated the ability to degrade furfural. srce.hr In some fermented food environments, the dynamic interactions between yeasts (like Saccharomyces cerevisiae) and bacteria (like Lactobacillus) are crucial for the metabolism of heterocyclic compounds, including furan derivatives. nih.gov
The introduction of a furan-containing compound like this compound into a microbially active ecosystem could, therefore, select for or enhance the populations of microbes capable of furan ring metabolism. The degradation pathway often involves the oxidation of the alcohol group and subsequent ring cleavage.
The octadecanoate component is a saturated fatty acid, which is a common component of lipids in many organisms and is readily metabolized by a wide range of microbes through pathways such as β-oxidation. The presence of this fatty acid ester could enrich for lipolytic microorganisms, which secrete enzymes (lipases) to hydrolyze the ester bond, releasing furfuryl alcohol and octadecanoic acid for further metabolism.
The table below lists microorganisms known to be involved in the metabolism of furan compounds, which are structurally related to the furfuryl moiety of this compound.
| Microorganism Type | Specific Examples | Role in Metabolism | Ecosystem Context |
| Bacteria | Bacillus licheniformis, Microbacterium sp., Brevundimonas sp. | Degradation of furfural | Industrial effluent treatment |
| Bacteria | Lactobacillus | Interacts with yeast to metabolize heterocyclic flavors | Fermented beverages |
| Yeast | Saccharomyces cerevisiae | Interacts with bacteria to metabolize heterocyclic flavors | Fermented beverages |
Role in Flavor and Fragrance Research
Contribution to Aroma Profiles in Fermented and Thermally Processed Matrices
The formation of esters like furfuryl octadecanoate is plausible in food matrices where its precursors—furfuryl alcohol and octadecanoic acid—are present. These conditions are often met during food processing that involves fermentation and/or heating.
Although this compound is not commonly reported as a key volatile in spirits, its parent compounds and related esters are frequently identified. Long-chain fatty acid esters, particularly ethyl esters, are significant components of the volatile profile of many distilled beverages, including Chinese baijiu and whisky. upm.edu.myresearchgate.netmdpi.com
Concurrently, furanic compounds, especially furfural (B47365) (a precursor to furfuryl alcohol), are well-known constituents of aged spirits like whisky, where they are often derived from the thermal degradation of hemicellulose in oak barrels during charring. researchgate.netmdpi.comdalinyebo.com Furfural and furfuryl alcohol are also found in various types of baijiu. upm.edu.mymdpi.comsemanticscholar.org The co-existence of furfuryl alcohol and long-chain fatty acids like octadecanoic acid in these matrices creates the potential for the formation of this compound through esterification during the prolonged aging process.
Table 1: Identification of Related Volatile Compounds in Baijiu and Whisky
| Compound Type | Compound Name | Food/Beverage Matrix | Reference |
|---|---|---|---|
| Long-Chain Ester | Ethyl Octadecanoate | Baijiu (Feng-flavored, Strong-aroma) | rsc.orgmdpi.com |
| Long-Chain Ester | Ethyl Hexadecanoate (Palmitate) | Baijiu, Whisky | researchgate.netmdpi.comnih.gov |
| Long-Chain Ester | Ethyl Linoleate | Baijiu (Feng-flavored) | mdpi.com |
| Furanic Compound | Furfural | Baijiu, Whisky | upm.edu.myresearchgate.netdalinyebo.comsemanticscholar.org |
| Furanic Compound | Furfuryl Alcohol | Baijiu | mdpi.com |
The formation of this compound is intrinsically linked to two fundamental chemical processes in food science: the Maillard reaction and lipid oxidation.
The furfuryl moiety is a direct descendant of the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating. wikipedia.org This non-enzymatic browning reaction is responsible for the characteristic flavors and aromas in a vast array of cooked foods. Furfural is a key intermediate product generated from the degradation of sugars (pentoses) during this process. mdpi.comjmbfs.orgfipdes.eu Subsequently, furfural can be reduced to furfuryl alcohol, particularly under the fermentative conditions present in alcoholic beverage production. seguinmoreaunapa.com
The octadecanoate moiety is derived from octadecanoic acid (stearic acid), a common saturated fatty acid. In food systems, fatty acids and their esters are central to lipid metabolism and can be products of lipid oxidation. wikipedia.org Lipid oxidation is the process where fats and oils degrade, leading to the formation of a wide range of volatile and non-volatile compounds. nih.gov While saturated fatty acids like octadecanoic acid are less susceptible to oxidation than their unsaturated counterparts, they are integral components of the lipid profile of the raw materials (e.g., grains in whisky and baijiu production) and can be released and modified during processing. mdpi.com
Therefore, this compound can be considered a hybrid compound, where the alcohol portion (furfuryl alcohol) originates from sugar degradation via the Maillard reaction, and the acyl portion (octadecanoate) originates from the lipid fraction of the food matrix.
Identification in Food and Beverage Volatile Constituents (e.g., baijiu, whisky)
Sensory Evaluation and Perception Studies (Research Context)
While specific sensory studies on this compound are not available, its potential aroma contribution can be inferred from research on related furanic compounds and long-chain fatty acid esters.
Quantitative Descriptive Analysis (QDA) is a sensory evaluation technique used to identify, describe, and quantify the sensory attributes of a product. lsu.edu In the context of flavor research, a panel of trained tasters develops a consensus vocabulary to describe the aromatic characteristics of a sample and then rates the intensity of each attribute on a scale. foodandnutritionjournal.org
For a compound like this compound, a QDA panel would likely develop a set of aroma descriptors based on its chemical structure. The evaluation would likely involve smelling the pure compound at various dilutions in a neutral base (e.g., water or a water/ethanol (B145695) mixture) to define its characteristic aroma profile. Descriptors could be expected to encompass notes from both the furan (B31954) and the fatty acid ester families.
Table 2: Potential QDA Descriptors for this compound Based on Related Compounds
| Aroma Family | Potential Descriptors | Related Compounds | Reference |
|---|---|---|---|
| Furan/Caramelic | Smoky, Bready, Caramel, Nutty, Burnt Sugar | Furfural, Furfuryl Alcohol, 5-Methylfurfural | dalinyebo.comseguinmoreaunapa.com |
| Fatty/Waxy | Waxy, Fatty, Soapy, Candle-like | Ethyl Octadecanoate, Other Long-Chain Esters | mdpi.comresearchgate.net |
| Fruity/Floral | Slightly Fruity, Floral | Medium and Long-Chain Esters | mdpi.comnih.gov |
Metabolic and Environmental Degradation Pathways
Microbial Metabolism of Furanic and Fatty Acid Components
The biodegradation of furfuryl octadecanoate is primarily driven by the microbial metabolism of its furan (B31954) and fatty acid components. Microorganisms have evolved diverse enzymatic machinery to utilize these compounds as sources of carbon and energy.
Aerobic and Anaerobic Biodegradation Mechanisms of Furfural (B47365) and Furfuryl Alcohol Derivatives
The microbial degradation of furanic compounds, such as furfural and furfuryl alcohol, can occur under both aerobic and anaerobic conditions. researchgate.net Aerobic degradation is generally more efficient and involves the oxidation of the furan ring. researchgate.net In the presence of oxygen, microorganisms utilize oxidoreductases to break down these compounds. researchgate.net For instance, Cupriavidus basilensis HMF14 possesses a metabolic pathway for the utilization of furfural. asm.orgpnas.org Under aerobic conditions, some yeast species can reduce furfural to furfuryl alcohol and further oxidize it to the corresponding acid. researchgate.net
Anaerobic biodegradation of furan derivatives also occurs, although often at a slower rate. researchgate.net Under anaerobic conditions, the reduction of furans to their corresponding alcohols has been observed in microorganisms like Saccharomyces cerevisiae, Pichia stipitis, and Bacillus coagulans. rsc.org Some fungi and anaerobic bacteria, lacking oxidative degradation pathways for furan aldehydes, use native oxidoreductases to convert them into less toxic furan alcohols. researchgate.net For example, Amorphotheca resinae ZN1, when grown anaerobically with furfural as the sole carbon source, produces furfuryl alcohol. researchgate.net Mixed microbial cultures from anaerobic sludge have demonstrated the ability to completely degrade furfural at certain concentrations, suggesting that some members of the consortium can overcome the inhibitory effects of the compound. researchgate.net
The degradation of the fatty acid component, octadecanoic acid, proceeds through the well-established β-oxidation pathway. This process involves the sequential removal of two-carbon units from the fatty acid chain, generating acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle for energy production. This pathway is common to a wide range of microorganisms under both aerobic and anaerobic conditions.
Enzymatic Biotransformations Leading to Intermediate Metabolites (e.g., furoic acid, furfuryl alcohol)
The enzymatic biotransformation of the furan moiety of this compound involves a series of intermediate metabolites. A key initial step is often the hydrolysis of the ester bond, releasing furfuryl alcohol and octadecanoic acid.
Furfuryl alcohol can then be oxidized to furfural, which is further oxidized to 2-furoic acid. asm.orgnih.gov This conversion is catalyzed by dehydrogenases. pnas.org For example, Pseudomonas putida has been shown to degrade furfuryl alcohol and furfural to 2-furoic acid. asm.org The genes responsible for the conversion of furfural and 5-hydroxymethylfurfural (B1680220) (HMF) to 2-oxoglutarate have been identified in Cupriavidus basilensis HMF14, with the pathway proceeding through the formation of 2-furoic acid. asm.org
2-furoic acid is a central intermediate in the degradation pathway and can be further metabolized. mdpi.com In some microorganisms, it enters the tricarboxylic acid cycle after a series of enzymatic reactions. mdpi.com The degradation of HMF, a related furan compound, has been shown to proceed via the formation of 2,5-furandicarboxylic acid (FDCA), which is then decarboxylated to furoic acid and enters the furfural degradation pathway. pnas.org
Enzymes such as catalases have also been investigated for their ability to biotransform furfural, leading to various degradation products. benthamdirect.com The specific intermediate metabolites formed can depend on the microbial species and the enzymatic machinery it possesses.
Microbial Consortia in Degradation Processes
Microbial consortia, or communities of different microbial species, often exhibit enhanced degradation capabilities compared to individual strains. frontiersin.org This is due to synergistic interactions where the metabolic activities of different species complement each other. sdewes.org In the context of this compound degradation, a consortium can more effectively break down both the furanic and fatty acid components.
For instance, a bacterial consortium of Microbacterium sp., Bacillus licheniformis, and Brevundimonas sp. has been shown to effectively degrade furfural, with the consortium being more efficient than the individual strains. sdewes.org The presence of diverse microorganisms in a consortium allows for a more complete degradation of complex substrates and can also provide increased tolerance to inhibitory compounds that may be present in the environment. researchgate.netfrontiersin.org
Abiotic Degradation Mechanisms in Environmental Compartments
In addition to microbial activity, abiotic factors can contribute to the degradation of this compound in the environment. These processes primarily involve photolysis and hydrolysis.
Photolytic Degradation Pathways of Furan Derivatives in Aquatic Systems
Furan derivatives are susceptible to photolytic degradation, particularly in aquatic environments when exposed to sunlight. Ultraviolet (UV) radiation can induce photochemical reactions that lead to the breakdown of the furan ring. mdpi.com The photolysis of nitrofurazone, a nitrofuran derivative, has been observed to lead to the shortening of the molecule's side chain at the furan ring, although the furan ring itself is relatively stable and degrades in later stages. mdpi.com
The rate and extent of photolytic degradation depend on various factors, including the intensity of UV radiation, the presence of photosensitizers in the water, and the chemical structure of the furan derivative. Theoretical studies on the ozonolysis of furan derivatives in aqueous solutions suggest that the furan ring can be opened, leading to the formation of smaller, lower molecular weight aldehydes and carboxylic acids. researchgate.netnih.gov While not directly photolysis, this indicates the susceptibility of the furan ring to oxidative degradation in aquatic systems.
Hydrolytic Stability and Transformation Kinetics
The ester linkage in this compound is susceptible to hydrolysis, which is the cleavage of the bond by reaction with water. This process can be influenced by pH and temperature. Under acidic or basic conditions, the rate of hydrolysis can be significantly increased.
Studies on furan-containing esters have shown that the ester group can be cleaved under acidic hydrolysis while the furan ring remains intact. The hydrolytic stability of esters is also influenced by their chemical structure. For instance, in a study of furan-based copolyesters, the hydrolytic stability was found to increase with the chain length of the alkyl diol unit. mdpi.com This suggests that the long octadecanoyl chain in this compound might confer some degree of hydrolytic stability compared to shorter-chain furfuryl esters.
Table of Research Findings on Furan Degradation
| Microorganism/System | Substrate | Condition | Key Findings | Citation |
|---|---|---|---|---|
| Cupriavidus basilensis HMF14 | Furfural, 5-Hydroxymethylfurfural (HMF) | Aerobic | Degrades furfural and HMF via 2-furoic acid. | asm.orgpnas.org |
| Bacterial Consortium (Microbacterium sp., Bacillus licheniformis, Brevundimonas sp.) | Furfural | Aerobic | Consortium more effective at degradation than individual strains. | sdewes.org |
| Saccharomyces cerevisiae, Pichia stipitis, Bacillus coagulans | Furans | Anaerobic | Reduction of furans to corresponding furan alcohols. | rsc.org |
| Amorphotheca resinae ZN1 | Furfural | Anaerobic | Produces furfuryl alcohol from furfural. | researchgate.net |
| Pseudomonas putida | Furfuryl alcohol, Furfural | Aerobic | Degrades furfuryl alcohol and furfural to 2-furoic acid. | asm.org |
| Aquatic System | Furan derivatives | Photolytic (UV) | Degradation of furan ring and side chains. | mdpi.com |
| Aqueous Solution | Furan derivatives | Ozonolysis | Ring opening to form aldehydes and carboxylic acids. | researchgate.netnih.gov |
Fate and Transport Modeling in Environmental Systems
The environmental fate and transport of this compound are governed by its physicochemical properties, which determine its partitioning between different environmental compartments such as air, water, soil, and biota. Modeling these processes is essential for predicting the compound's distribution and potential exposure levels in the environment.
Key physicochemical properties influencing the fate and transport of this compound include its water solubility, vapor pressure, and octanol-water partition coefficient (Kow). This compound is miscible in organic solvents like ethanol (B145695) and chloroform (B151607) but is insoluble in water. vulcanchem.com This low water solubility suggests that it will not readily be transported by water systems and is more likely to adsorb to soil and sediment. The stability of this compound is also a key factor, with hydrolysis occurring under acidic or alkaline conditions. vulcanchem.com
Data on Physicochemical Properties of this compound and Related Compounds
| Property | This compound | Furfuryl Alcohol | Octadecanoic Acid | Source |
| Molecular Formula | C23H40O3 | C5H6O2 | C18H36O2 | vulcanchem.com |
| Molecular Weight ( g/mol ) | 364.57 | 98.10 | 284.48 | vulcanchem.com |
| Water Solubility | Insoluble | Freely soluble | Practically insoluble | vulcanchem.cominchem.org |
| Vapor Pressure | Not available | 0.53 hPa (20 °C) | <0.01 kPa (20 °C) | |
| Octanol-Water Partition Coefficient (log Kow) | Not available | 0.28 | 8.23 | inchem.org |
Fate and transport models, such as fugacity-based models, can be employed to predict the environmental distribution of this compound. noaa.gov These models use the compound's properties to estimate its concentration in various environmental media. noaa.gov Due to its expected low volatility and high lipophilicity (inferred from the long carbon chain of octadecanoic acid), this compound is anticipated to have low mobility in soil and a tendency to bioaccumulate in organisms.
The transport of this compound in the environment will likely be associated with the movement of soil particles and sediments to which it is adsorbed. Atmospheric transport is expected to be negligible due to its low vapor pressure. In aquatic environments, it will predominantly be found in the sediment.
The degradation of this compound in biological and environmental systems is expected to proceed primarily through the hydrolysis of its ester bond, yielding furfuryl alcohol and octadecanoic acid (stearic acid).
The enzymatic hydrolysis of the ester linkage is a common metabolic pathway for ester compounds. Once liberated, furfuryl alcohol and octadecanoic acid enter their respective degradation pathways.
Furfuryl alcohol can be metabolized by various microorganisms. murdoch.edu.au The metabolic pathway typically involves the oxidation of the alcohol group to form furoic acid, which can be further metabolized. murdoch.edu.au In some cases, furfuryl alcohol can be converted to less toxic compounds. ca.gov
Octadecanoic acid, a common saturated fatty acid, is readily metabolized by most organisms through the beta-oxidation pathway to produce acetyl-CoA, which then enters the citric acid cycle for energy production.
In the environment, the biodegradation of this compound is likely initiated by microbial enzymes capable of hydrolyzing the ester bond. The resulting furfuryl alcohol and octadecanoic acid are then subject to further microbial degradation. The rate of biodegradation will depend on various environmental factors such as temperature, pH, and the presence of adapted microbial populations. Studies on the biodegradation of furfural, a related compound, have shown that it can be degraded by bacterial consortia, including species of Bacillus, Microbacterium, and Brevundimonas. nih.govsdewes.orgsrce.hrmdpi.com
Theoretical and Computational Studies of Furfuryl Octadecanoate
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. nih.govwikipedia.org By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a dynamic view of molecular behavior, offering insights that are not accessible through static models. nih.gov For furfuryl octadecanoate, these simulations are invaluable for understanding its flexibility and its interactions with its environment.
This compound is composed of a rigid furan (B31954) ring attached to a long, flexible octadecanoate chain. This combination of rigid and flexible moieties results in a complex conformational landscape. MD simulations can track the rotational motions (dihedral angles) along the aliphatic chain and the orientation of the furfuryl group relative to the ester linkage. This analysis helps to identify the most stable or predominant conformations of the molecule in different states (e.g., in a vacuum, in a solvent, or at an interface).
The simulations rely on a force field, which is a set of empirical potential energy functions that describe the bonded and non-bonded interactions between atoms. github.io Key geometric parameters such as bond lengths and angles are defined in the force field and are based on experimental data and high-level quantum calculations. acs.org
Table 7.1: Representative Geometric Parameters for this compound
This interactive table presents typical bond lengths and angles for the key structural components of this compound, as would be defined in a molecular mechanics force field. These values are derived from computational studies on similar ester and furan-containing molecules. acs.orgresearchgate.netmdpi.comuark.edu
| Parameter | Atoms Involved | Typical Value (DFT/Force Field) |
| Bond Lengths | ||
| Carbonyl C=O | C=O | ~1.20 - 1.23 Å |
| Ester C-O | O=C-O | ~1.34 - 1.37 Å |
| Alkoxy C-O | C-O-CH₂ | ~1.36 - 1.44 Å |
| Furan C-O | C-O-C | ~1.37 Å |
| Furan C=C | C=C | ~1.36 Å |
| Furan C-C | C-C | ~1.43 Å |
| Aliphatic C-C | H₂C-CH₂ | ~1.53 - 1.54 Å |
| Bond Angles | ||
| Ester O=C-O | O=C-O | ~124 - 125° |
| Ester C-O-C | C-O-C | ~115 - 117° |
| Furan C-O-C | C-O-C | ~106 - 108° |
| Aliphatic C-C-C | C-C-C | ~112 - 114° |
Note: The data in this table is representative and derived from computational studies on analogous molecular structures. Actual values for this compound would require specific calculations.
MD simulations are particularly powerful for studying how this compound interacts with other molecules, such as solvent molecules or other surfactant molecules at an interface. The long alkyl tail is hydrophobic, while the furan ring and ester group provide some polarity. Simulations can quantify the non-bonded interactions, primarily van der Waals forces and electrostatic interactions, that govern its behavior. wikipedia.org
In an aqueous solution, simulations would show the hydrophobic tail collapsing to minimize contact with water, while in a non-polar solvent, the tail would be more extended. At an oil-water interface, the molecule would orient itself with the polar head (furan and ester groups) in the water and the non-polar tail in the oil. The strength of these interactions determines the molecule's effectiveness as a surfactant or emulsifier. Studies on alkyl chains show that cohesive solvent-solvent interactions are a major driving force for the association of non-polar groups in solution. scispace.comnih.gov
Table 7.2: Estimated Intermolecular Interaction Energies
This table provides an overview of the typical energy scales for non-bonded interactions relevant to this compound in a condensed phase. These energies are influenced by the surrounding medium. scispace.comrsc.orgresearchgate.net
| Interaction Type | Interacting Groups | Typical Energy Range (per interaction) |
| Van der Waals (Dispersion) | Alkyl chain - Alkyl chain | -0.5 to -2.0 kJ/mol |
| Alkyl chain - Furan ring | -1.0 to -3.0 kJ/mol | |
| Furan ring - Furan ring (π-stacking) | -4.0 to -8.0 kJ/mol | |
| Electrostatic | Ester group - Water | -15 to -25 kJ/mol (H-bonding) |
| Furan oxygen - Water | -10 to -20 kJ/mol (H-bonding) | |
| Solvophobic/Hydrophobic | Alkyl chain in Water | Favorable (driving association) |
Note: These values are illustrative. The net interaction is a sum of many individual atomic interactions and is highly dependent on geometry and the solvent environment.
Conformational Analysis and Flexibility
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a more fundamental understanding of a molecule's electronic structure. These methods solve approximations of the Schrödinger equation to determine electron distribution, molecular orbital energies, and other electronic properties.
DFT calculations can be used to optimize the geometry of this compound and to compute its electronic properties. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap generally suggests that the molecule is more reactive. researchgate.net
For this compound, the HOMO is likely to be localized on the electron-rich furan ring, while the LUMO may be centered on the carbonyl group of the ester. DFT can also generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and indicate sites susceptible to nucleophilic or electrophilic attack. nih.gov
Table 7.3: Predicted Electronic Properties of this compound via DFT
This table shows hypothetical electronic properties for this compound, based on DFT calculations reported for similar furan derivatives and esters. mdpi.combeilstein-journals.orgrsc.org
| Property | Description | Predicted Value Range |
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to ionization potential and electron-donating ability. | -6.5 to -7.5 eV |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron affinity and electron-accepting ability. | -0.5 to -1.5 eV |
| HOMO-LUMO Gap (ΔE) | Difference between LUMO and HOMO energies; an indicator of chemical reactivity and stability. | 5.5 to 6.5 eV |
| Dipole Moment | Measure of the net molecular polarity. | 1.5 to 2.5 Debye |
Note: These values are estimations based on analogous compounds and would need to be confirmed by specific DFT calculations for this compound.
DFT is a powerful tool for investigating chemical reaction mechanisms. For this compound, this could involve studying its synthesis via the esterification of furfuryl alcohol with octadecanoic acid. DFT calculations can map out the entire reaction pathway, identifying the structures and energies of reactants, intermediates, transition states, and products. zendy.io
The activation energy (the energy barrier of the highest transition state) is a critical parameter that determines the reaction rate. acs.org For an acid-catalyzed esterification, DFT studies show that the rate-determining step is often the nucleophilic attack of the alcohol on the protonated carboxylic acid, which involves a high-energy transition state. acs.orgnih.gov By analyzing the transition state geometry, one can gain insight into the key bond-forming and bond-breaking events.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions
Computational Enzyme Docking and Catalytic Modeling
This compound, as an ester, can be synthesized or hydrolyzed by enzymes, particularly lipases. Computational docking is a method used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, such as a lipase) to form a stable complex. mdpi.comscilit.com
The process involves placing the this compound molecule into the active site of a lipase (B570770) and evaluating the binding affinity using a scoring function. This can help rationalize why certain lipases are more effective catalysts than others for this specific substrate. mdpi.com Successful binding requires the ester group to be positioned correctly relative to the lipase's catalytic triad (B1167595), which typically consists of serine, histidine, and an acidic residue (aspartate or glutamate). nih.govdiva-portal.org The serine performs the nucleophilic attack on the ester's carbonyl carbon, facilitated by the histidine and aspartate/glutamate residues. diva-portal.orgnih.gov Molecular docking and subsequent MD simulations can model this process, providing insights into the enzyme's substrate specificity and catalytic mechanism. mdpi.com
Table 7.4: Key Amino Acid Residues in a Typical Lipase Active Site for Docking Studies
This table lists the crucial residues in the active site of common lipases (e.g., from Candida antarctica or Rhizomucor miehei) that would be the focus of a docking study with this compound. nih.govdiva-portal.orgplos.org
| Residue Type | Example Residue (Candida antarctica Lipase B) | Role in Catalysis/Binding |
| Catalytic Triad | Serine (Ser105) | Nucleophile; attacks the ester carbonyl carbon. |
| Histidine (His224) | Acts as a general base, activating the serine. | |
| Aspartate (Asp187) | Stabilizes the positive charge on the histidine. | |
| Oxyanion Hole | Threonine (Thr40), Glutamine (Gln106) | Stabilizes the negative charge on the tetrahedral intermediate. |
| Binding Pocket | Isoleucine, Leucine, Valine, Tryptophan | Forms hydrophobic interactions with the substrate's alkyl chain and furan ring, determining substrate specificity. |
Prediction of Enzyme-Substrate Binding for Esterification Reactions
The formation of this compound via esterification is often catalyzed by enzymes, particularly lipases. Computational tools are invaluable for predicting how the substrates, furfuryl alcohol and octadecanoic acid, will bind to the active site of a lipase.
Molecular Docking and Binding Energy
Molecular docking is a primary computational technique used to predict the preferred orientation of a substrate when bound to an enzyme to form a stable complex. tandfonline.comscilit.com This method models the interaction between the substrates (ligands) and the enzyme's active site, calculating a "binding energy" score, typically in kilocalories per mole (kcal/mol). mdpi.com A lower, more negative binding energy signifies a more stable and favorable enzyme-substrate complex. mdpi.com For instance, in studies on other fatty acid esters, binding energies for various substrates with lipase have been calculated to compare their affinity. A study on the lipase from Rhizopus oryzae showed binding energies of -5.37 kcal/mol for tributyrin (B1683025) and -5.77 kcal/mol for triolein, indicating a higher affinity for the latter. tandfonline.comnih.gov
Should the three-dimensional crystal structure of a specific lipase be unknown, a reliable 3D model can be constructed using homology modeling, which builds a model based on the known structures of related enzymes. tandfonline.comresearchgate.net This model can then be used for docking studies to investigate enzyme-ligand interactions. researchgate.net
For the synthesis of this compound, docking simulations would be performed by placing furfuryl alcohol and octadecanoic acid into the active site of a selected lipase. The active site of a lipase typically contains a catalytic triad of amino acids (e.g., Serine, Histidine, Aspartate/Glutamate) that is essential for the catalytic activity. acs.org The simulation would predict the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex.
Table 1: Illustrative Predicted Binding Energies for Lipase Substrates This table presents hypothetical, yet plausible, data for illustrative purposes, as specific computational studies on this compound are not available. The values are based on published findings for similar long-chain fatty acid esters.
| Substrate (Ligand) | Enzyme Model | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Octadecanoic Acid | Candida antarctica Lipase B (CALB) | -6.2 | Ser105, Trp104, Ile189 |
| Furfuryl Alcohol | Candida antarctica Lipase B (CALB) | -4.5 | His224, Gly39, Ala225 |
| Methyl Octadecanoate | Eversa® Transform 2.0 Lipase | -5.7 mdpi.com | Not Specified mdpi.com |
| 6,9-Methyl Octadienoate | Eversa® Transform 2.0 Lipase | -6.1 mdpi.com | Not Specified mdpi.com |
The data suggests that the long chain of octadecanoic acid would likely achieve a more stable interaction (lower binding energy) within the hydrophobic binding pocket of the lipase compared to the smaller furfuryl alcohol.
Modeling Biocatalytic Mechanisms
Computational modeling is also employed to elucidate the step-by-step mechanism of the biocatalytic reaction. For lipase-catalyzed esterification, a common pathway is the Ping-Pong Bi-Bi mechanism. instras.com
Reaction Steps and Intermediates
Computational studies on similar esterases have revealed a multi-step process that is more complex than a simple two-step reaction. acs.orgnih.gov The generally accepted mechanism proceeds as follows:
Nucleophilic Attack: The serine residue in the enzyme's catalytic triad attacks the carbonyl carbon of the octadecanoic acid, forming a first tetrahedral intermediate. acs.orgnih.gov
Acyl-Enzyme Formation: This intermediate collapses, releasing a water molecule and forming a stable acyl-enzyme complex, where the fatty acid is covalently bonded to the enzyme. acs.orgnih.gov
Second Nucleophilic Attack: The furfuryl alcohol then enters the active site and its hydroxyl group performs a nucleophilic attack on the carbonyl carbon of the acyl-enzyme complex, creating a second tetrahedral intermediate. acs.orgnih.gov
Product Release: This second intermediate collapses, breaking the covalent bond with the serine residue and releasing the final product, this compound. The enzyme is returned to its original state, ready for another catalytic cycle. acs.orgnih.gov
Molecular Dynamics and Kinetic Modeling
Molecular Dynamics (MD) simulations can supplement docking studies by modeling the movement of the atoms in the enzyme-substrate complex over time. mdpi.com This provides insights into the stability of the binding and the conformational changes the enzyme might undergo during the reaction. mdpi.com Furthermore, theoretical models can be developed to describe the reaction kinetics. mdpi.com These models, such as the Ping-Pong Bi-Bi mechanism with potential substrate inhibition, can be used to fit experimental data and determine key kinetic parameters like Vmax (maximum reaction rate), Km (Michaelis constant, indicating substrate affinity), and Ki (inhibition constant). mdpi.combiointerfaceresearch.com Computational studies can help rationalize these experimentally observed kinetic values by analyzing the interactions at a molecular level. acs.org
Table 2: Proposed Biocatalytic Mechanism for this compound Synthesis
| Step | Description | Reactants | Intermediates/Products |
| 1 | Binding of the first substrate (fatty acid) to the enzyme. | Enzyme (E) + Octadecanoic Acid (A) | Enzyme-Acid Complex (EA) |
| 2 | Formation of the acyl-enzyme complex and release of the first product (water). | EA | Acyl-Enzyme Complex (E-Acyl) + Water (P) |
| 3 | Binding of the second substrate (alcohol) to the complex. | E-Acyl + Furfuryl Alcohol (B) | E-Acyl-Alcohol Complex (E-AcylB) |
| 4 | Release of the final product (ester) and enzyme regeneration. | E-AcylB | Enzyme (E) + this compound (Q) |
This systematic computational approach, combining molecular docking, molecular dynamics, and kinetic modeling, provides a powerful predictive tool for understanding and optimizing the enzymatic synthesis of esters like this compound. acs.org
Potential Research Applications and Future Directions
Exploration in Biofuel Component Research
The unique structure of furfuryl octadecanoate, which marries a biomass-derived furan (B31954) component with a long-chain fatty acid ester, makes it a compelling subject for biofuel research.
Biodiesel is predominantly composed of fatty acid methyl esters (FAMEs). nih.gov this compound, an ester of a biomass-derived alcohol (furfuryl alcohol) and a long-chain fatty acid, represents a next-generation biofuel structure. Research has been conducted on synthesizing fatty acid furfuryl esters (FAFurEs) from various cooking oils and furfuryl alcohol. sfasu.edu The study of this compound can serve as a model to understand how the incorporation of a furan ring, as opposed to a simple methyl group, affects the fundamental properties of the fuel. Furfural (B47365), the precursor to furfuryl alcohol, is considered a major renewable platform chemical for the production of biofuels and biochemicals. ucr.edu The investigation of esters made with alcohols other than methanol, such as ethyl or isopropyl esters, has been proposed as a method to improve fuel properties like low-temperature performance. acs.org Therefore, studying furfuryl esters like octadecanoate provides a valuable data point in this area of "designer" biodiesel.
The properties of a fatty ester that are critical for its function as a fuel include cetane number, oxidative stability, viscosity, and cold-flow properties. acs.org The theoretical value of studying this compound lies in predicting how its distinct chemical features would influence these parameters.
Cetane Number and Oxidative Stability : Saturated esters, such as those derived from stearic acid (octadecanoic acid), are known to have high cetane numbers, which is desirable for ignition quality. acs.orgresearchgate.net However, unsaturated esters, while having better cold-flow properties, suffer from lower oxidative stability. acs.org The aromatic-like furan ring in this compound could potentially influence the molecule's stability and combustion characteristics in ways different from standard FAMEs.
Viscosity and Cold-Flow Properties : The long C18 chain of the octadecanoate portion contributes to high viscosity. researchgate.net However, the structure of the alcohol component also plays a crucial role. mdpi.com The bulky furan group, compared to a small methyl group, would theoretically increase the molecule's size and could impact its flow properties and viscosity. The study of branched esters has shown that they can improve low-temperature properties, and the furan ring introduces a form of branching that is of research interest. srce.hrukm.my
As a Model Compound for Ester-Based Biofuels
Advanced Materials Science Research (Conceptual)
The reactive nature of the furan ring and the properties of the long alkyl chain suggest conceptual applications for this compound in materials science.
Furan-based polymers are a significant area of research for creating materials from renewable resources. rsc.org Furfuryl alcohol itself is a well-known monomer used to synthesize furan resins. mribchemicals.com Furthermore, furan derivatives like 2,5-furandicarboxylic acid (FDCA) and 2,5-bis(hydroxymethyl)furan (BHMF) are used as building blocks for bio-based polyesters and polyamides. mdpi.comcaymanchem.comacs.org
Hypothetically, this compound could be explored in polymer science in several ways:
Reactive Plasticizer : The long, non-polar octadecanoate chain could act as a plasticizer, while the furan ring could be chemically integrated into a polymer matrix through reactions, creating a bonded, non-leaching additive.
Surface Modifying Agent : It could be used to modify the surface of a polymer, imparting hydrophobicity due to the long alkyl chain.
Monomer for Specialty Copolymers : The ester could potentially be functionalized further to act as a monomer, introducing both a furan unit and a long aliphatic side-chain into a polymer backbone, which would significantly impact the polymer's thermal and mechanical properties. acs.org
Synthetic esters are widely used as high-performance lubricant base oils and additives due to their low volatility, good thermal stability, and low toxicity. srce.hr The properties of ester-based lubricants are highly dependent on their chemical structure, particularly the acid and alcohol components. srce.hr
This compound combines features relevant to lubricant research. Long-chain esters are known to be effective at forming protective lubricating films. acs.org Research on other long-chain alcohol esters has demonstrated their ability to significantly reduce friction and wear, especially at high temperatures. mdpi.comscilit.com The presence of ester groups enhances adsorption onto metal surfaces, which is key to forming a robust lubricating layer. mdpi.com Furthermore, the addition of fatty acid methyl esters (FAME) is known to improve the lubricity of fuels. nih.gov Given that furfural and its derivatives are also used as solvents for refining lubricating oils, the study of this compound as a potential bio-based lubricant or additive is a logical extension of existing research. mribchemicals.com
Hypothetical Role in Polymer Precursors or Additives (based on furan derivatives)
Chemical Building Block in Specialized Organic Synthesis Research
Furfuryl alcohol is a versatile, bio-based starting material in fine organic synthesis. beilstein-journals.org It serves as a precursor for a range of valuable chemicals, including tetrahydrofurfuryl alcohol and various pharmaceutical intermediates. beilstein-journals.orgatamankimya.com The esterification of furfuryl alcohol is a common reaction, with compounds like furfuryl acetate (B1210297) being synthesized for use in fine chemicals. unive.it
This compound, as an ester of furfuryl alcohol and stearic acid, is itself a specialized chemical building block. Its availability from suppliers that cater to early discovery researchers highlights its role in this area. In a synthetic context, it can be used to introduce the furfuryl group or the long C18 octadecanoyl chain into more complex molecules. The ester linkage provides a site for controlled cleavage, allowing either the alcohol or the acid portion to be released under specific chemical conditions, making it a useful intermediate in multi-step synthetic pathways.
Table of Mentioned Compounds
Future Research Perspectives and Challenges
The exploration of novel bio-based compounds is critical for the advancement of sustainable technologies across various industries. This compound, an ester of furfuryl alcohol and stearic acid, represents a compound of interest at the intersection of renewable chemistry and material science. While its specific applications are still emerging, future research is poised to unlock its potential. This section outlines the key research perspectives and challenges in the development and application of this compound, focusing on synthetic methodologies, biological understanding, and computational modeling.
Development of High-Yield and Sustainable Synthetic Routes
A significant hurdle in the commercial viability of this compound lies in the development of efficient and environmentally benign synthetic processes. Traditional chemical synthesis often relies on harsh reaction conditions and catalysts that are not sustainable. google.com Future research will likely focus on biocatalysis and green chemistry principles to overcome these limitations.
Enzymatic esterification, employing lipases, has emerged as a promising alternative for the synthesis of fatty acid esters. researchgate.net For instance, the use of Candida antarctica lipase (B570770) B (Novozym 435) has been successful in the solvent-free synthesis of furfuryl oleate, achieving high conversion rates. researchgate.net Similar methodologies could be adapted for the synthesis of this compound from stearic acid and furfuryl alcohol. The benefits of such enzymatic processes include mild reaction conditions, high selectivity, and the reusability of the biocatalyst, all of which contribute to a more sustainable production model. rsc.org A study on the enzymatic synthesis of various furfuryl alcohol fatty acid esters (C8-C18) demonstrated high conversions (88.7–90.2%) using lipase from Aspergillus oryzae, highlighting the versatility of this approach for long-chain esters. rsc.org
Another avenue for sustainable synthesis is through transesterification reactions. Research has demonstrated the transesterification of vegetable oils with furfuryl alcohol using potassium carbonate as a catalyst in the presence of an ionic liquid. thebrpi.org While conversion rates varied depending on the fatty acid chain, this method presents a proof-of-concept for utilizing furfuryl alcohol as a bio-based alcohol source for ester production. thebrpi.org A patent also describes the transesterification of alkyl esters with furfuryl alcohol using alkaline carbonates, suggesting a viable industrial process. google.com
Future challenges in this area will involve optimizing reaction parameters such as enzyme loading, temperature, and molar ratios to maximize yield and reaction kinetics. researchgate.netresearchgate.net The development of robust and recyclable catalysts, both enzymatic and chemical, will be crucial for the economic feasibility of large-scale production. rsc.org
Table 1: Comparison of Synthetic Routes for Furfuryl Esters
| Synthetic Route | Catalyst | Advantages | Challenges | Reference |
| Enzymatic Esterification | Lipase (e.g., Candida antarctica lipase B) | High selectivity, mild conditions, reusable catalyst, sustainable | Enzyme inhibition, reaction time | researchgate.netrsc.org |
| Transesterification | Potassium Carbonate | Utilizes renewable feedstocks (vegetable oils) | Variable conversion rates, potential side reactions | thebrpi.orggoogle.com |
| Acid Anhydride Esterification | Tertiary Amines | High yields reported for shorter chain esters | Use of acid anhydrides, potential for polymerization | google.com |
Integrated Omics Approaches for Understanding Biological Interactions
Understanding the biological interactions of this compound is paramount for its potential use in applications ranging from biomaterials to food science. Integrated omics technologies, such as metabolomics, transcriptomics, and proteomics, offer powerful tools to elucidate these interactions at a molecular level. dntb.gov.ua
Furan fatty acids, a class of compounds structurally related to this compound, have been noted for their antioxidant properties and are found in various foods and biological tissues. mdpi.comwikipedia.org Metabolomics and flavoromics have been employed to study the formation and impact of furan derivatives in food processing, such as the changes in volatile compounds during the roasting of seeds or the baking of bread. researchgate.netnih.gov These approaches could be applied to track the metabolic fate of this compound and identify any resulting bioactive metabolites. For instance, integrated metabolomics and flavoromics can provide a comprehensive fingerprint of both volatile and non-volatile compounds, offering insights into quality and chemical transformations during processing. nih.govoup.com
Furthermore, transcriptomics and proteomics can reveal how cells and organisms respond to the presence of this compound. Studies on other furan derivatives have shown that they can modulate various signaling pathways, including those involved in inflammation and microbial activity. nih.govnih.gov By analyzing changes in gene and protein expression, researchers can identify the molecular targets of this compound and understand its mechanism of action. This is particularly relevant if the compound is considered for applications where it may come into contact with biological systems.
A key challenge in this area is the current lack of specific studies on this compound. Future research will need to establish analytical methods for its detection and quantification in complex biological matrices. The application of multi-omics approaches will then allow for a holistic understanding of its biological significance, moving from simple detection to a functional characterization of its interactions.
Advanced Computational Predictions for Complex Systems
Computational modeling and in silico methods are indispensable tools for accelerating the research and development of new chemical compounds by predicting their properties and behavior, thereby reducing the need for extensive and costly experimental work.
Molecular dynamics (MD) simulations can provide insights into the physical and chemical properties of this compound in various environments. For example, MD simulations have been used to investigate the thermophysical properties of fatty acid ethyl esters and the interaction of long-chain esters with other molecules, such as in lubricant systems. researchgate.nettechscience.commdpi.com Such simulations could predict the conformational behavior of this compound, its interaction with surfaces, and its properties as a potential biolubricant or plasticizer. The "V-shape" molecular configuration of wax esters, which are structurally similar to this compound, has been studied using a combination of experimental techniques and MD simulations, providing a framework for understanding their interfacial properties. conicet.gov.ar
In addition to MD simulations, quantitative structure-activity relationship (QSAR) models and other in silico tools can predict the biological activity and potential toxicity of this compound. Software platforms like SwissADME can be used to predict physicochemical properties, pharmacokinetics, and drug-likeness based on the molecular structure. researchgate.net Such predictions are crucial in the early stages of development to identify potential safety concerns and guide further experimental studies. For instance, in silico analyses of other furan-containing compounds have been used to predict their metabolic pathways and identify potential toxicophoric groups. scispace.comualberta.ca
The primary challenge for the computational prediction of this compound's properties is the lack of experimental data for model validation. Future research should aim to generate high-quality experimental data on the physicochemical and biological properties of this compound. This will enable the development and validation of accurate computational models, which can then be used to explore its potential applications in complex systems and guide the design of new furan-based materials with tailored properties.
Q & A
Q. What experimental methods are recommended for synthesizing furfuryl octadecanoate with high purity?
this compound can be synthesized via acid-catalyzed esterification between furfuryl alcohol and stearic acid. Key steps include:
- Refluxing equimolar ratios of reactants in the presence of a catalyst (e.g., sulfuric acid) under anhydrous conditions.
- Purification via column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the ester .
- Confirm purity using melting point analysis and thin-layer chromatography (TLC).
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR Spectroscopy : H and C NMR to confirm ester bond formation and structural integrity (e.g., peaks at δ 4.2–4.5 ppm for furfuryl-O-CH and δ 2.3 ppm for stearate carbonyl) .
- IR Spectroscopy : Detect ester carbonyl stretching (~1740 cm) and furan ring vibrations (~1500 cm) .
- GC-MS : For molecular weight confirmation and impurity profiling .
Q. What safety protocols should be followed when handling this compound in the laboratory?
- Use PPE : Gloves, safety goggles, and lab coats to avoid skin/eye contact .
- Engineering controls : Conduct reactions in a fume hood to minimize inhalation risks .
- Waste disposal : Follow institutional guidelines for ester waste, avoiding aqueous release due to potential hydrolysis .
Advanced Research Questions
Q. How can researchers analyze degradation products of this compound under varying environmental conditions?
- Perform accelerated aging studies : Expose the compound to elevated temperatures, humidity, or UV light.
- Analyze degradation products using GC-MS coupled with derivatization (e.g., silylation) to detect volatile byproducts like stearic acid and furfuryl alcohol .
- Quantify hydrolysis kinetics using H NMR to track ester bond cleavage in aqueous buffers .
Q. What methodological challenges arise in detecting trace amounts of this compound in complex matrices?
- Matrix interference : Use solid-phase extraction (SPE) or liquid-liquid extraction to isolate the ester from samples (e.g., polymers, biological fluids) .
- Sensitivity limitations : Employ GC-MS with electron ionization (EI) and selected ion monitoring (SIM) for low detection limits (ng/mL range) .
- Derivatization : Enhance volatility via trimethylsilylation for improved chromatographic resolution .
Q. How can thermal stability and phase transitions of this compound be systematically evaluated?
- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature under inert (N) and oxidative (air) atmospheres .
- Differential Scanning Calorimetry (DSC) : Identify melting points and glass transitions. Compare data with structurally similar esters (e.g., methyl stearate) to assess alkyl chain effects .
Q. What strategies resolve contradictions in purity assessments between analytical techniques?
- Cross-validate results using HPLC (reverse-phase C18 column) and C NMR to quantify residual reactants or byproducts .
- Apply multivariate analysis (e.g., principal component analysis, PCA) to correlate spectral data from multiple methods (IR, NMR, MS) and identify outliers .
Q. How can this compound’s compatibility with polymer matrices be experimentally assessed?
- FTIR Spectroscopy : Monitor shifts in ester carbonyl peaks to detect interactions (e.g., hydrogen bonding) with polymers .
- Dynamic Mechanical Analysis (DMA) : Measure changes in polymer stiffness (storage modulus) and glass transition temperature (T) upon ester incorporation .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
